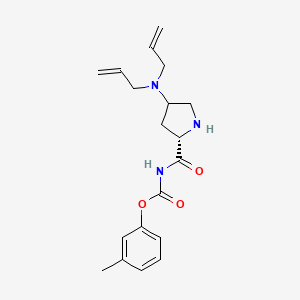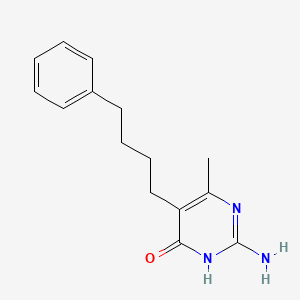![molecular formula C12H13BrClNO2 B12906754 2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81778-59-8](/img/structure/B12906754.png)
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to the oxazolidinone core The oxazolidinone ring is a five-membered heterocyclic structure containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromo-2-chlorobenzyl chloride and 4,4-dimethyl-1,2-oxazolidin-3-one.
Nucleophilic Substitution: The key step in the synthesis is the nucleophilic substitution reaction between 4-bromo-2-chlorobenzyl chloride and 4,4-dimethyl-1,2-oxazolidin-3-one. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The oxazolidinone ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxazolidinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and organic solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: New derivatives with different substituents on the phenyl ring.
Oxidation Products: Oxidized forms of the oxazolidinone ring.
Reduction Products: Reduced forms of the oxazolidinone ring.
Hydrolysis Products: Cleavage products of the oxazolidinone ring.
Aplicaciones Científicas De Investigación
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as antimicrobial and anticancer agents.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used as a tool in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, in medicinal chemistry, the compound may inhibit the activity of bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,3-oxazolidin-3-one: A similar compound with a different substitution pattern on the oxazolidinone ring.
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-thiazolidin-3-one: A thiazolidinone analog with sulfur replacing oxygen in the ring.
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-imidazolidin-3-one: An imidazolidinone analog with nitrogen replacing oxygen in the ring.
Uniqueness
2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one is unique due to its specific substitution pattern and the presence of both bromo and chloro substituents on the phenyl ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
| 81778-59-8 | |
Fórmula molecular |
C12H13BrClNO2 |
Peso molecular |
318.59 g/mol |
Nombre IUPAC |
2-[(4-bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13BrClNO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(13)5-10(8)14/h3-5H,6-7H2,1-2H3 |
Clave InChI |
FETSJLMCIHGQTG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CON(C1=O)CC2=C(C=C(C=C2)Br)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)




![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
